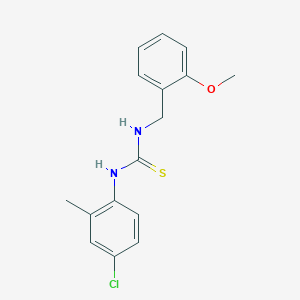![molecular formula C27H30N2O3S B215843 N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of DMHP is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including antipsychotic, antidepressant, anticancer, and neuroprotective effects. DMHP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. DMHP has also been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for lab experiments, including its unique structure, high affinity for the sigma-1 receptor, and potential as a scaffold for the design of new drugs. However, DMHP has several limitations, including its low solubility in water and potential toxicity.
Direcciones Futuras
There are several future directions for the study of DMHP. One direction is the development of new DMHP derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of DMHP and its potential as a drug lead compound for the treatment of various diseases. Additionally, the study of the sigma-1 receptor and its role in various physiological processes is an area of active research that could lead to new insights into the pharmacological effects of DMHP.
Métodos De Síntesis
DMHP has been synthesized using various methods, including the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl chloride followed by reaction with thiourea. Another method involves the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl bromide followed by reaction with thiourea. The yield of DMHP using these methods ranges from 40% to 80%.
Aplicaciones Científicas De Investigación
DMHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMHP has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to have potential antipsychotic and antidepressant effects.
In pharmacology, DMHP has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMHP has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. DMHP has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In medicinal chemistry, DMHP has been studied for its potential as a scaffold for the design of new drugs. DMHP has a unique structure that can be modified to create new compounds with improved pharmacological properties.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
|---|---|
Fórmula molecular |
C27H30N2O3S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-23-13-14-24(25(19-23)32-2)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33) |
Clave InChI |
ULCHUAYMSNTJHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)

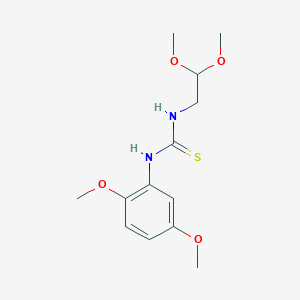
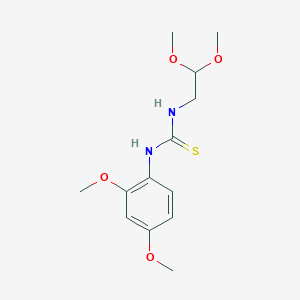
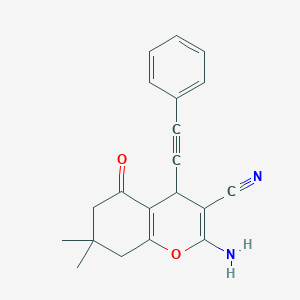
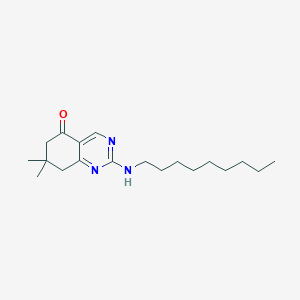
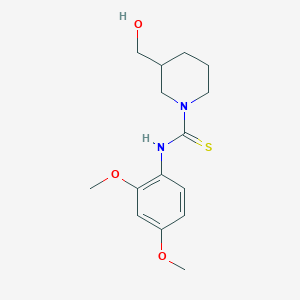
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
